REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([NH2:9])=[C:4]([NH2:10])[CH:3]=1.[C:11](OCC)(=O)[CH:12]=[O:13].C1(C)C=CC=CC=1>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][C:7]=1[Cl:8])[NH:9][C:12](=[O:13])[CH:11]=[N:10]2
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Name
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|
Quantity
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26 g
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Type
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reactant
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Smiles
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ClC1=CC(=C(C=C1Cl)N)N
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Name
|
ethyl glyoxylate
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Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
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C(C=O)(=O)OCC
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Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
250 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was cooled
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Type
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FILTRATION
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Details
|
the crystallized brown product was collected by filtration
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Type
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WASH
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Details
|
washed with ethanol (50 mL)
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Name
|
|
Type
|
|
Smiles
|
ClC=1C=C2N=CC(NC2=CC1Cl)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |